molecular formula C12H17ClN2O B13927688 3-Chloro-4-methyl-5-(morpholinomethyl)aniline

3-Chloro-4-methyl-5-(morpholinomethyl)aniline

Cat. No.: B13927688
M. Wt: 240.73 g/mol
InChI Key: WWPPKIKKEYDXAV-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-5-(4-morpholinylmethyl)benzenamine is an organic compound with a complex structure that includes a chloro group, a methyl group, and a morpholinylmethyl group attached to a benzenamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methyl-5-(4-morpholinylmethyl)benzenamine typically involves multi-step organic reactions. One common method includes the chlorination of 4-methylbenzenamine followed by the introduction of the morpholinylmethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methyl-5-(4-morpholinylmethyl)benzenamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Chloro-4-methyl-5-(4-morpholinylmethyl)benzenamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-5-(4-morpholinylmethyl)benzenamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(morpholin-4-ylmethyl)aniline
  • 3-Chloro-4-methylbenzenamine
  • 4-Methyl-3-chloroaniline

Uniqueness

3-Chloro-4-methyl-5-(4-morpholinylmethyl)benzenamine is unique due to the presence of both the chloro and morpholinylmethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are required.

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

3-chloro-4-methyl-5-(morpholin-4-ylmethyl)aniline

InChI

InChI=1S/C12H17ClN2O/c1-9-10(6-11(14)7-12(9)13)8-15-2-4-16-5-3-15/h6-7H,2-5,8,14H2,1H3

InChI Key

WWPPKIKKEYDXAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Cl)N)CN2CCOCC2

Origin of Product

United States

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